1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isothiazolidine, urea, and fluorobenzyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the isothiazolidine ring: This step involves the cyclization of a suitable precursor, often using sulfur and nitrogen-containing reagents under controlled conditions.
Introduction of the methylphenyl group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of the fluorobenzyl group: This step typically involves nucleophilic substitution reactions using fluorobenzyl halides.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The isothiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isothiazolidine ring or the urea linkage.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isothiazolidine derivatives and modified urea linkages.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The isothiazolidine ring and fluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-chlorobenzyl)urea
- 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-bromobenzyl)urea
Uniqueness: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-3-8-16(22-9-2-10-26(22,24)25)11-17(13)21-18(23)20-12-14-4-6-15(19)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQXTFSECQHEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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